(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide
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Overview
Description
(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a hydroxy group, and two chlorine atoms attached to phenyl and butenamide moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction begins with the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form the intermediate 2-cyano-3-hydroxy-3-(4-chlorophenyl)acrylonitrile.
Addition of the Amide Group: The intermediate is then reacted with 4-chlorobenzylamine under controlled conditions to introduce the amide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-oxobut-2-enamide.
Reduction: Formation of 4-chloro-N-[(4-chlorophenyl)methyl]-2-amino-3-hydroxybut-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-chlorophenyl)-4-(furan-2-yl(phenylamino)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-chlorobenzohydrazide
Uniqueness
(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C12H10Cl2N2O2 |
---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-5-11(17)10(6-15)12(18)16-7-8-1-3-9(14)4-2-8/h1-4,17H,5,7H2,(H,16,18)/b11-10- |
InChI Key |
FHGNBNXLWUEIHN-KHPPLWFESA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C(=C(/CCl)\O)/C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=C(CCl)O)C#N)Cl |
Origin of Product |
United States |
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